-rhenium](/img/structure/B15132556.png)
(OC-6-33)-tricarbonyl[5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2](1,10-phenanthroline-kappaN1,kappaN10)-rhenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium is a complex organometallic compound featuring rhenium as the central metal atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium typically involves the coordination of rhenium with 1,10-phenanthroline and 5-(4-ethynylphenyl)-2H-tetrazole ligands. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the rhenium center. The process generally includes the following steps:
Preparation of Ligands: Synthesis of 1,10-phenanthroline and 5-(4-ethynylphenyl)-2H-tetrazole.
Coordination Reaction: Mixing the ligands with a rhenium precursor, such as rhenium tricarbonyl chloride, in an appropriate solvent like dichloromethane or acetonitrile.
Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
化学反応の分析
Types of Reactions
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium undergoes various chemical reactions, including:
Oxidation: The rhenium center can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: The compound can be reduced, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhenium complexes, while reduction typically results in lower oxidation state species.
科学的研究の応用
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a bioimaging agent due to its luminescent properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cells.
Industry: Utilized in the development of advanced materials with unique electronic and photophysical properties.
作用機序
The mechanism by which (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium exerts its effects involves its interaction with molecular targets such as DNA or proteins. The compound’s luminescent properties allow it to be used in bioimaging, where it binds to specific cellular components and emits light upon excitation. In medicinal applications, it may induce apoptosis in cancer cells by interacting with cellular pathways and disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
- (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium
- (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium
Uniqueness
What sets (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium apart from similar compounds is its unique combination of ligands, which confer specific electronic and steric properties. This makes it particularly effective in certain catalytic and medicinal applications where other compounds may not perform as well.
特性
分子式 |
C24H13N6O3Re-3 |
|---|---|
分子量 |
619.6 g/mol |
IUPAC名 |
carbon monoxide;5-(4-ethynylphenyl)-1,2,4-triaza-3-azanidacyclopenta-1,4-diene;1,10-phenanthroline-1,10-diide;rhenium |
InChI |
InChI=1S/C12H8N2.C9H5N4.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-2-7-3-5-8(6-4-7)9-10-12-13-11-9;3*1-2;/h1-8H;1,3-6H;;;;/q-2;-1;;;; |
InChIキー |
VRMGQOJKIYDFJN-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C2=N[N-]N=N2.[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
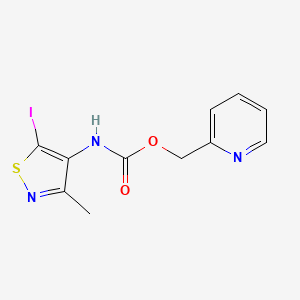
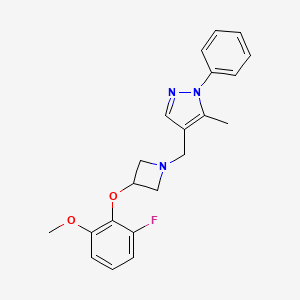
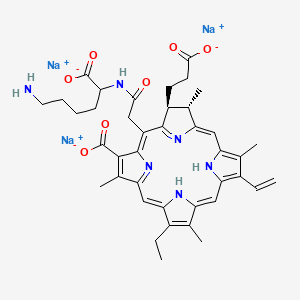

![(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B15132521.png)
![6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile](/img/structure/B15132527.png)
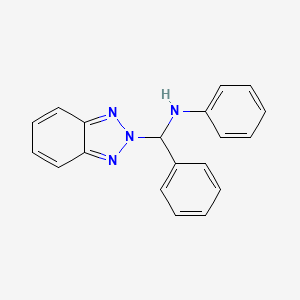
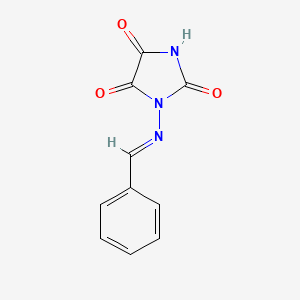
![(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B15132554.png)

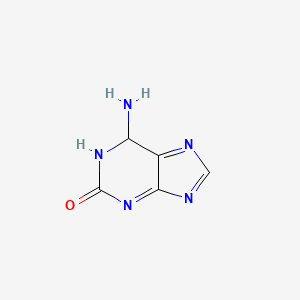
![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)
![ethyl (2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B15132583.png)
